molecular formula C19H20FN5O4S B12163166 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B12163166
M. Wt: 433.5 g/mol
InChI Key: MSIKRRUCNPSILH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a methyl group. The acetamide side chain is further linked to a 6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl moiety. The quinazolinone ring system is pharmacologically significant, often associated with anticonvulsant, anticancer, and kinase-inhibitory activities . The fluorine atom at position 6 of the quinazolinone likely modulates electronic effects and bioavailability, as fluorination is a common strategy to enhance drug-like properties .

Properties

Molecular Formula

C19H20FN5O4S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H20FN5O4S/c1-11-7-17(25(23-11)14-5-6-30(28,29)10-14)22-18(26)9-24-12(2)21-16-4-3-13(20)8-15(16)19(24)27/h3-4,7-8,14H,5-6,9-10H2,1-2H3,(H,22,26)

InChI Key

MSIKRRUCNPSILH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CN2C(=NC3=C(C2=O)C=C(C=C3)F)C)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the Sulfone Group: The tetrahydrothiophene moiety is oxidized to its sulfone form using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Quinazoline Synthesis: The quinazoline ring is synthesized through the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone.

    Coupling Reactions: The final coupling of the pyrazole and quinazoline intermediates is carried out using acylation reactions, often facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.

    Reduction: The quinazoline moiety can be reduced to its corresponding dihydroquinazoline under hydrogenation conditions.

    Substitution: The fluorine atom in the quinazoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to modulate specific biological targets.

    Biological Studies: Used in studies to understand its interaction with various enzymes and receptors.

    Chemical Probes: Serves as a chemical probe to study the function of specific proteins in biological systems.

    Industrial Applications: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related analogs:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Biological Activity Key References
Target Compound Pyrazole with 1,1-dioxidotetrahydrothiophen-3-yl, 6-fluoro-2-methyl-4-oxoquinazolin-3-yl acetamide ~477.5 (estimated) Anticipated anticonvulsant/kinase inhibition (inferred from quinazolinone moiety)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole with 4-chlorophenyl, cyano, and chloroacetamide groups 322.7 Insecticidal activity (Fipronil derivative)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine with fluorophenyl and chromenone groups 571.2 Kinase inhibition (e.g., PI3K/mTOR)
N-(2-(2-methylphenyl)-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone with methylphenyl and acetamide groups 307.3 Anticonvulsant activity (validated in rodent models)
N-[3-(4-Chlorophenyl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]acetamide Pyrazole with tetrahydropyran and 4-chlorophenyl groups 349.8 Synthetic intermediate for antifungal agents

Key Structural and Functional Insights

Pyrazole Substitutions: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from analogs like (chlorophenyl) and (tetrahydropyran). Sulfone groups increase solubility and oxidative stability compared to thioethers or non-polar substituents . The 6-fluoro-2-methylquinazolinone moiety contrasts with the chromenone system in , which confers distinct π-π stacking and hydrogen-bonding interactions for kinase binding.

Biological Activity: The target compound’s quinazolinone core aligns with anticonvulsant activity observed in , where similar derivatives reduced seizure duration in murine models by 60–70%. In contrast, the pyrazolo[3,4-d]pyrimidine in exhibits nanomolar potency against kinases (IC₅₀ = 12 nM for PI3Kα), highlighting the role of fused heterocycles in target selectivity.

Electronic and Steric Effects: Fluorine at position 6 (target compound) may reduce metabolic degradation compared to non-fluorinated analogs .

Synthetic Utility :

  • Compounds like serve as intermediates for antifungal agents, whereas the target compound’s sulfone group suggests a focus on CNS penetration (relevant for anticonvulsants) .

Biological Activity

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide, identified by CAS number 1574483-69-4, is a complex organic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on existing literature.

Chemical Structure and Properties

The compound's molecular formula is C19H20FN5O4SC_{19}H_{20}FN_{5}O_{4}S with a molecular weight of 433.5 g/mol. The structure features a tetrahydrothiophene moiety, a pyrazole ring, and a quinazoline derivative, which contribute to its diverse biological activities.

This compound is believed to exert its biological effects through modulation of specific ion channels and enzymes:

  • GIRK Channel Activation : The compound has shown potential as a G protein-gated inwardly rectifying potassium (GIRK) channel activator. Studies indicate that similar pyrazole derivatives can activate GIRK channels, which are implicated in various physiological processes including neuronal signaling and cardiac function .
  • Enzyme Inhibition : The presence of the sulfonamide group suggests possible inhibition of carbonic anhydrase and other enzymes involved in metabolic pathways. This aligns with the general properties of sulfonamide compounds known for their antibacterial and anti-inflammatory effects .

Biological Activity and Efficacy

Research findings indicate that this compound exhibits significant biological activity across various assays:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Potassium Channel Activation EC₅₀ values in the low nanomolar range for GIRK channels
Antimicrobial Activity Potential inhibition of bacterial growth similar to other sulfonamides
Anti-inflammatory Effects Modulation of inflammatory pathways in vitro
Anticancer Potential Induced apoptosis in cancer cell lines

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on GIRK Channel Modulators : A study characterized a series of pyrazole derivatives as GIRK channel activators, highlighting their improved pharmacokinetic properties compared to traditional urea-containing compounds. This suggests that modifications to the pyrazole structure can enhance efficacy and brain distribution .
  • Antimicrobial Testing : In vitro assays demonstrated that compounds with similar structures exhibit significant antibacterial activity against various strains, suggesting that this compound may possess similar properties .
  • Cancer Cell Line Studies : Research has indicated that derivatives containing the quinazoline moiety exhibit cytotoxic effects against several cancer cell lines, warranting further investigation into the anticancer potential of this compound .

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